Brl 36378 Exhibits Prolonged Duration of ACE Inhibition Relative to Captopril
In an anaesthetized Wistar rat model, the maximum inhibition of angiotensin I (AI) pressor responses by Brl 36378 (0.1 µg/kg i.v.) was achieved sooner than with an equivalent dose of enalapril, but its effects persisted for a significantly longer duration than those of captopril [1]. The inhibitory effect of captopril subsided completely within 40-50 minutes, whereas the maximum inhibitory effects of both Brl 36378 and enalapril remained at their peak for at least 60 minutes [1].
| Evidence Dimension | Duration of ACE inhibition in vivo |
|---|---|
| Target Compound Data | Maximum inhibition maintained for at least 60 minutes |
| Comparator Or Baseline | Captopril (complete loss of effect by 40-50 min) and Enalapril (maximum inhibition maintained for at least 60 min) |
| Quantified Difference | Brl 36378 and enalapril maintain maximum effect at least 10-20 minutes longer than captopril |
| Conditions | Anesthetized Wistar rat model; 0.1 µg/kg i.v. dose; inhibition of AI pressor responses |
Why This Matters
This establishes Brl 36378 as a long-acting ACE inhibitor in vivo, providing a distinct experimental advantage over the shorter-acting captopril for studies requiring sustained target engagement.
- [1] Hamilton, T. C., Howlett, D. R., Longman, S. D., Markwell, R. E., Norton, J., Summers, D. R., & Wilson, C. (1988). Antihypertensive and angiotensin converting enzyme inhibitory activities of a novel dihydrobenzofuran analogue. Arzneimittel-Forschung, 38(4), 531-536. PMID: 2840917. View Source
